molecular formula C15H22O5 B13750427 Isooctyl gallate CAS No. 52655-08-0

Isooctyl gallate

Cat. No.: B13750427
CAS No.: 52655-08-0
M. Wt: 282.33 g/mol
InChI Key: GJCYPSBOSGWHEO-UHFFFAOYSA-N
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Description

Isooctyl gallate is an ester of gallic acid and isooctanol. It is a derivative of gallic acid, which is a naturally occurring phenolic compound found in various plants. This compound is known for its antioxidant properties and is used in various industries, including food, cosmetics, and pharmaceuticals, to prevent oxidation and extend the shelf life of products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isooctyl gallate can be synthesized through the esterification of gallic acid with isooctanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product. The industrial production also focuses on optimizing reaction conditions to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Isooctyl gallate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isooctyl gallate has a wide range of applications in scientific research:

Mechanism of Action

Isooctyl gallate exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues. The compound also modulates various signaling pathways involved in inflammation and cell proliferation. Its molecular targets include enzymes involved in oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • Octyl gallate
  • Propyl gallate
  • Methyl gallate
  • Ethyl gallate

Comparison

Isooctyl gallate is unique due to its branched isooctyl group, which provides better solubility and stability compared to other gallates. This makes it more effective as an antioxidant in various applications. Additionally, its larger molecular size may contribute to its enhanced ability to interact with biological membranes and proteins .

Properties

CAS No.

52655-08-0

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

6-methylheptyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C15H22O5/c1-10(2)6-4-3-5-7-20-15(19)11-8-12(16)14(18)13(17)9-11/h8-10,16-18H,3-7H2,1-2H3

InChI Key

GJCYPSBOSGWHEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O

Origin of Product

United States

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